4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Structural Overview of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinoline, also known as 1,2,3,4-tetrahydroisoquinoline, constitutes a fundamental heterocyclic scaffold with the chemical formula C₉H₁₁N, classified as a secondary amine derived from isoquinoline through hydrogenation. This colorless viscous liquid demonstrates miscibility with most organic solvents and serves as the structural foundation for numerous bioactive compounds and pharmaceutical agents. The tetrahydroisoquinoline skeleton has garnered significant attention in the scientific community due to its prevalence in natural products and its versatility as a synthetic intermediate for drug development.
The core tetrahydroisoquinoline structure features a bicyclic system consisting of a benzene ring fused to a partially saturated pyridine ring, specifically at the 1,2,3,4-positions. This structural configuration provides a conformationally restrained analogue of β-phenethylamine and amphetamine, contributing to its designation as a conformationally restrained compound. The tetrahydroisoquinoline framework is encountered in numerous bioactive compounds, including the quaternary ammonium muscle relaxant tubocurarine and antidepressant agents such as nomifensine and diclofensine.
Isoquinoline alkaloids represent a large group of natural products wherein 1,2,3,4-tetrahydroisoquinolines form an important class. These naturally occurring and synthetic compounds demonstrate diverse biological activities against various infective pathogens and neurodegenerative disorders. The structural diversity achievable through modification of the tetrahydroisoquinoline core has resulted in the development of novel analogues with potent biological activity across multiple therapeutic areas. The heterocyclic scaffold serves as both a building block for more complex structures and as an active component in medicinal chemistry-oriented compounds.
The synthesis of tetrahydroisoquinoline derivatives typically employs the classical Pictet-Spengler reaction, first reported in 1911 when A. Pictet and T. Spengler condensed phenylethylamine and dimethoxymethane in concentrated hydrochloric acid to produce 1,2,3,4-tetrahydroisoquinoline. This foundational reaction involves the condensation of a β-arylethylamine with a carbonyl compound in the presence of a protic or Lewis acid to create substituted tetrahydroisoquinoline structures. The reaction mechanism has been extensively studied and remains a cornerstone method for constructing these heterocyclic frameworks.
Table 1: Key Structural Features of Tetrahydroisoquinoline Derivatives
| Feature | Description | Significance |
|---|---|---|
| Core Structure | Bicyclic benzene-pyridine fusion | Provides conformational constraint |
| Saturation Pattern | 1,2,3,4-positions saturated | Enables diverse substitution patterns |
| Nitrogen Position | Secondary amine at position 2 | Critical for biological activity |
| Ring Geometry | Six-membered heterocycle | Allows optimal receptor interactions |
Significance of Trifluoromethyl and Dimethyl Substituents in Heterocyclic Systems
The trifluoromethyl group has gained widespread recognition for its significant role in medicinal chemistry and material science due to its unique electronic and steric properties that can substantially alter various physicochemical properties of parent molecules, including lipophilicity, acidity, and hydrogen bonding capabilities. The introduction of fluorine groups, particularly the trifluoromethyl group, into organic compounds has become established as one of the most efficient methods for modulating molecular properties such as lipophilicity and metabolic stability. The trifluoromethyl moiety is increasingly featured in billion-dollar pharmaceuticals, agrochemicals, liquid crystals, and dyes, demonstrating its broad utility across chemical industries.
Compared to the well-established carbon-trifluoromethylation methods, nitrogen-trifluoromethylation has received considerably less attention historically. However, considering the extensive contribution of nitrogen to drug molecules, the construction of nitrogen-trifluoromethyl motifs has gained increasing significance in pharmaceutical and agrochemical industries. The synthesis of heterocycles containing the nitrogen-trifluoromethyl motif has become an active area of research, with various approaches being developed to introduce this functional group into heterocyclic systems.
Studies have demonstrated that nitrogen-trifluoromethyl azoles exhibit higher lipophilicity and potentially increased metabolic stability and cellular permeability compared to their nitrogen-methyl counterparts. This enhancement illustrates the substantial potential of the nitrogen-trifluoromethyl motif in bioactive molecules. The unique properties of the trifluoromethyl group contribute to improved pharmacokinetic profiles, enhanced receptor binding, and increased resistance to metabolic degradation.
The gem-dimethyl group represents another strategically important structural feature frequently found in many natural products of clinical interest, including taxanes, epothilones, statins, retinoids, di-triterpenes, and various antibiotic classes. Medicinal chemists have extensively explored the use of gem-dimethyl groups in developing bioactive molecules due to their ability to increase target engagement, potency, and selectivity through van der Waals interactions and entropically favorable restriction to bioactive conformations. Additionally, gem-dimethyl substitution can mitigate toxicity, provide superior drug metabolism and pharmacokinetics profiles, modulate the acidity of nearby functionality, and induce symmetry into monomethyl substituted chiral centers.
Table 2: Comparative Properties of Substituent Groups in Heterocyclic Systems
| Substituent | Electronic Effect | Steric Effect | Metabolic Impact | Lipophilicity Change |
|---|---|---|---|---|
| Trifluoromethyl | Strong electron-withdrawing | Moderate bulk | Enhanced stability | Increased |
| gem-Dimethyl | Electron-donating | Significant bulk | Variable | Moderate increase |
| Methyl | Weak electron-donating | Minimal | Standard | Slight increase |
| Hydrogen | Neutral | None | Standard metabolism | Baseline |
Historical Development of Tetrahydroisoquinoline-Based Pharmacophores
The historical development of tetrahydroisoquinoline-based pharmacophores traces back to the early twentieth century with the pioneering work of Pictet and Spengler in 1911. Their discovery of the condensation reaction between phenylethylamine and dimethoxymethane in concentrated hydrochloric acid to produce 1,2,3,4-tetrahydroisoquinoline established the fundamental synthetic methodology that continues to be employed for constructing these heterocyclic scaffolds. This landmark achievement also encompassed observations of similar reactions with tyrosine and phenylalanine, demonstrating the broader applicability of their synthetic approach.
The evolution of tetrahydroisoquinoline pharmacophores gained significant momentum through the identification and characterization of naturally occurring compounds containing this structural motif. Tubocurarine, a benzylisoquinoline alkaloid muscle relaxant, represents one of the earliest recognized tetrahydroisoquinoline-based therapeutic agents. This compound constitutes the active component of curare, historically used by indigenous South Americans as arrow and dart poisons derived from plants of the genera Chondrodendron and Strychnos. Harold King first isolated tubocurarine in 1935, and it subsequently found clinical application for inducing neuromuscular blockade during surgical procedures.
The pharmaceutical development of tetrahydroisoquinoline derivatives expanded significantly with the introduction of antidepressant agents. Nomifensine emerged as a novel antidepressant with a unique tetrahydroisoquinoline chemical structure, demonstrating a pharmacological and therapeutic profile that differentiated it from existing psychotropic agents. This compound exhibited potent dopamine agonist activity, powerful inhibitory effects on noradrenaline uptake, and weaker inhibitory effects on serotonin uptake, establishing a unique pattern among antidepressants. The clinical success of nomifensine as an effective non-sedative antidepressant with reduced anticholinergic and cardiovascular side effects validated the therapeutic potential of the tetrahydroisoquinoline scaffold.
Diclofensine represented another significant advancement in tetrahydroisoquinoline-based drug development, featuring equipotent inhibitory effects on the neuronal uptake of norepinephrine, serotonin, and dopamine. This compound demonstrated freedom from monoamine-releasing or monoamine oxidase-inhibiting properties, distinguishing it from other antidepressant mechanisms. The development of diclofensine further established the versatility of the tetrahydroisoquinoline platform for modulating neurotransmitter systems.
Contemporary research has expanded the application of tetrahydroisoquinoline scaffolds to diverse therapeutic areas, including CXCR4 receptor antagonism for HIV treatment and cancer therapy. The discovery of novel 1,2,3,4-tetrahydroisoquinoline analogues as CXCR4 antagonists has demonstrated the continued relevance of this structural framework in addressing modern therapeutic challenges. These compounds have shown promising potencies in assays involving CXCR4 function, including inhibition of HIV attachment and calcium release modulation.
Table 3: Historical Milestones in Tetrahydroisoquinoline Pharmacophore Development
| Year | Compound/Discovery | Therapeutic Application | Significance |
|---|---|---|---|
| 1911 | Pictet-Spengler Reaction | Synthetic methodology | Foundational synthesis |
| 1935 | Tubocurarine isolation | Muscle relaxation | First clinical application |
| 1970s | Nomifensine | Antidepressant therapy | Novel neurotransmitter profile |
| 1980s | Diclofensine | Antidepressant therapy | Equipotent uptake inhibition |
| 2000s | CXCR4 antagonists | HIV/cancer treatment | Modern therapeutic expansion |
The structural activity relationship studies of tetrahydroisoquinoline derivatives have revealed critical insights into the pharmacophoric requirements for biological activity. Multi-quantitative structure-activity relationship modeling studies have identified important contributions of structural features toward specific biological targets, such as histone deacetylase 8 inhibition. These investigations have demonstrated that the tetrahydroisoquinoline moiety can function effectively as a cap group rather than as a linker moiety for certain enzyme inhibition applications. Furthermore, different substitution patterns on the tetrahydroisoquinoline scaffold have been found to be crucial in modulating biological activity.
Properties
IUPAC Name |
4,4-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c1-11(2)7-16-6-8-4-3-5-9(10(8)11)12(13,14)15;/h3-5,16H,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRDYGBBGYAGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)C(F)(F)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744847 | |
| Record name | 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203685-16-8 | |
| Record name | 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bischler-Napieralski Cyclization
This classical method involves:
-
Amide formation : Reacting a substituted phenethylamine with an acylating agent (e.g., benzoyl chloride or acetic anhydride).
-
Cyclodehydration : Using Lewis acids (PCl₅, POCl₃) or Brønsted acids (H₃PO₄) to induce intramolecular cyclization, yielding a dihydroisoquinoline.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) or hydride reduction (NaBH₄, LiAlH₄) to saturate the heterocycle.
Example Protocol :
-
Starting material : 2-(3-(trifluoromethyl)phenyl)ethylamine.
-
Acylation : Treated with acetyl chloride in dichloromethane with triethylamine.
-
Cyclization : Heated with PCl₅ in toluene at 110°C for 6 hours.
-
Reduction : Hydrogenated over Pd/C (10 wt%) in methanol/ethyl acetate (1:3) at 7 atm H₂.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance yield and safety, industrial protocols utilize:
-
Microreactors : For precise temperature control during exothermic cyclization steps.
-
In-line purification : Combining reaction and crystallization modules to isolate intermediates.
Representative Process :
| Step | Conditions | Yield (%) |
|---|---|---|
| Acylation | Ac₂O, Et₃N, CH₂Cl₂, 25°C, 2h | 95 |
| Cyclization | PCl₅, toluene, 110°C, 6h | 88 |
| Reduction | Pd/C, H₂ (7 atm), MeOH/EtOAc, 16h | 92 |
| Salt Formation | HCl (g), Et₂O, 0°C, 1h | 98 |
Purification Techniques
-
Crystallization : Differential solubility in ethanol/water mixtures isolates the hydrochloride salt.
-
Chromatography : Reverse-phase HPLC for final purity assessment (>99.5% by USP standards).
Mechanistic Insights and Side Reactions
Cyclization Side Products
Hydrochloride Salt Formation
-
Protonation dynamics : The tertiary amine preferentially protonates in non-polar solvents, ensuring high salt stability.
Analytical Characterization
Critical quality control metrics include:
-
¹H/¹³C NMR : Confirmation of substitution pattern (e.g., δ 2.1 ppm for C4-CH₃, δ 125 ppm for CF₃ in ¹³C).
-
HPLC-MS : Purity assessment and detection of trace intermediates.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield fully saturated isoquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
Scientific Research Applications
4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and neuroprotective properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and certain types of cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:
Key Observations:
Biological Activity
4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: . It features a tetrahydroisoquinoline core structure with trifluoromethyl and dimethyl substitutions, which may influence its reactivity and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to tetrahydroisoquinolines may exhibit significant antitumor properties. For instance, derivatives of tetrahydroisoquinoline have been evaluated for their ability to inhibit tumor cell proliferation. While specific data on this compound is limited, related compounds have shown promising results.
Table 1: Antitumor Activity of Related Compounds
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been noted for their neuroprotective effects in various models. These compounds may interact with neurotransmitter systems or exhibit antioxidant properties that help mitigate neuronal damage.
Case Study: Neuroprotection in Animal Models
A study involving a related tetrahydroisoquinoline demonstrated a reduction in neuroinflammation and oxidative stress markers in a rodent model of neurodegeneration. The compound was administered at varying doses, showing dose-dependent effects on behavioral outcomes and biochemical markers.
The biological activity of tetrahydroisoquinolines often involves modulation of key signaling pathways:
- Inhibition of Kinases : Some derivatives have been shown to inhibit specific kinases involved in cancer progression.
- Antioxidant Activity : The presence of trifluoromethyl groups can enhance the electron-withdrawing capacity, potentially increasing the antioxidant properties of the compound.
Pharmacokinetics
While detailed pharmacokinetic data for this compound is scarce, studies on similar compounds suggest that they may exhibit favorable absorption and distribution characteristics due to their lipophilicity.
Q & A
Q. What stability studies are required to determine shelf-life under varying storage conditions?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; monitor degradation via HPLC .
- Accelerated stability : Store at 25°C/60% RH for 6 months and compare impurity profiles with baseline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
